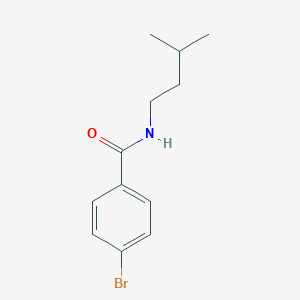

4-bromo-N-(3-methylbutyl)benzamide

Description

4-Bromo-N-(3-methylbutyl)benzamide is a brominated benzamide derivative characterized by a benzamide core substituted with a bromine atom at the para position and a 3-methylbutyl (isopentyl) group attached to the amide nitrogen. Its structural analogs, however, have demonstrated diverse applications, including kinase inhibition (FGFR1) and ribonucleotide reductase targeting .

Properties

Molecular Formula |

C12H16BrNO |

|---|---|

Molecular Weight |

270.17 g/mol |

IUPAC Name |

4-bromo-N-(3-methylbutyl)benzamide |

InChI |

InChI=1S/C12H16BrNO/c1-9(2)7-8-14-12(15)10-3-5-11(13)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,14,15) |

InChI Key |

FFFSIGVGVPPNKQ-UHFFFAOYSA-N |

SMILES |

CC(C)CCNC(=O)C1=CC=C(C=C1)Br |

Canonical SMILES |

CC(C)CCNC(=O)C1=CC=C(C=C1)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent Variations on the Benzamide Core

Halogen Substitution

4-Bromo-N-(2-Nitrophenyl)Benzamide ():

- Replacing the 3-methylbutyl group with a 2-nitrophenyl substituent introduces strong electron-withdrawing effects, altering electronic distribution and crystallographic parameters. The nitro group increases molecular polarity, reflected in its triclinic crystal system (space group P1) with unit cell dimensions a = 3.8338 Å, b = 12.6784 Å, c = 24.918 Å .

- Compared to 4-bromo-N-(3-methylbutyl)benzamide, this derivative lacks the lipophilic 3-methylbutyl chain, likely reducing membrane permeability but enhancing solubility in polar solvents.

- 2-Iodo-3-Methyl-N-(3-Methylbutyl)Benzamide (): Substituting bromine with iodine at the ortho position increases steric bulk and polarizability. This analog shares the 3-methylbutyl group, suggesting similar pharmacokinetic profiles but distinct electronic interactions .

Aromatic Ring Modifications

- 4-Bromo-N-(3,5-Dimethoxyphenyl)Benzamide Derivatives (–6, 9): The 3,5-dimethoxyphenyl group introduces electron-donating methoxy substituents, which enhance π-π stacking interactions with aromatic residues in enzyme active sites. For example, derivative C9 exhibited potent FGFR1 inhibition (IC₅₀ < 1 μM) in NSCLC cell lines, attributed to the synergistic effects of bromine and methoxy groups on target engagement .

Amide Side Chain Modifications

Alkyl vs. Aryl Substituents

- N-(4-Anilinophenyl) Derivatives (): The 4-anilinophenyl group enables hydrogen bonding via the aniline NH, a feature absent in this compound. For instance, 3-bromo-4-methoxy-N-[4-(phenylamino)phenyl]benzamide exhibits a predicted pKa of 12.48, indicating strong basicity at physiological pH .

Spectroscopic and Crystallographic Comparisons

FT-IR and NMR Data

- FT-IR Peaks : Analogs such as 4-bromo-N-(dimethylcarbamothioyl)benzamide show characteristic stretches for C=O (~1650 cm⁻¹), N-H (~3300 cm⁻¹), and C-Br (~600 cm⁻¹), consistent with the parent compound .

- 13C NMR : Derivatives like B11 (4-bromo-N-(3,5-dimethoxyphenyl)-2-(3-methylphenylamido)benzamide) exhibit distinct carbonyl shifts at δ 167.04 ppm, compared to δ ~166 ppm in simpler benzamides, reflecting electronic effects of substituents .

Crystal Packing

- The triclinic packing of 4-bromo-N-(2-nitrophenyl)benzamide (Z = 4, density = 1.785 Mg/m³) contrasts with monoclinic systems observed in alkyl-substituted analogs, highlighting the role of substituents in lattice organization .

Data Tables

Table 1. Key Structural and Physical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.